(2-Chloro-4-fluoro-3-methylphenyl)methanamine
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Overview
Description
(2-Chloro-4-fluoro-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H9ClFN It is a derivative of aniline, where the amino group is attached to a benzene ring substituted with chlorine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-3-methylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline.
Alkylation: The aniline derivative undergoes alkylation with formaldehyde and hydrogen chloride to form the corresponding benzylamine derivative.
Purification: The product is then purified through recrystallization or distillation to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoro-3-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-fluoro-3-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-3-methylphenyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: A related compound with similar structural features but lacking the amino group.
3-Chloro-4-methylphenyl isocyanate: Another related compound with an isocyanate group instead of an amino group.
Uniqueness
(2-Chloro-4-fluoro-3-methylphenyl)methanamine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a methyl group and an amino group. This combination of substituents imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C8H9ClFN |
---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
(2-chloro-4-fluoro-3-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,4,11H2,1H3 |
InChI Key |
MVTTVUXCKILFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)CN)F |
Origin of Product |
United States |
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